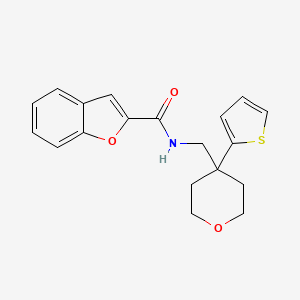

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide

Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide core linked to a tetrahydro-2H-pyran (THP) ring substituted with a thiophene moiety. Its design principles align with derivatives explored for kinase inhibition or GPCR modulation, though further experimental validation is required .

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-18(16-12-14-4-1-2-5-15(14)23-16)20-13-19(7-9-22-10-8-19)17-6-3-11-24-17/h1-6,11-12H,7-10,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTCOCHBPHGLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with the tetrahydropyran derivative. The thiophene group is introduced through a substitution reaction. The reaction conditions often involve the use of catalysts, solvents like dichloromethane, and reagents such as thionyl chloride for the activation of carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is C15H17NO3S, with a molecular weight of 293.37 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzofuran Core : The benzofuran-2-carboxylic acid is prepared as a precursor.

- Coupling with Tetrahydropyran Derivative : This step introduces the tetrahydropyran ring.

- Introduction of the Thiophene Group : Achieved through substitution reactions involving thiophene derivatives.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

The compound has been investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent. Research indicates that structural modifications can enhance its efficacy against various bacterial strains, such as Bacillus subtilis and Pseudomonas fluorescens .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects . Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities, making it a candidate for drug development .

Industry

This compound is also utilized in the development of advanced materials , including organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The thiophene and tetrahydropyran groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the THP ring, benzofuran core, or substituent patterns. Below is a comparative analysis with key examples:

Substituent Variations on the THP Ring

- N-(4-Cyano-tetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamide (Compound 9e) Structure: Replaces the thiophene substituent with a cyano group on the THP ring. Properties: Exhibits a melting point of 188–190°C and moderate solubility in polar aprotic solvents. Synthesis: Achieved via coupling of pyrazole-3-carboxylic acid with 4-amino-THP-carbonitrile (58% yield), demonstrating a robust route for THP-linked carboxamides . Key Difference: The absence of thiophene reduces aromatic interactions but introduces polarity, which may influence bioavailability.

- 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid derivatives (EP 4 219 465 A2) Structure: Features an ether-linked THP-oxy group instead of a methylene bridge. Application: Used in synthesizing benzamide derivatives targeting dihydroisoquinoline receptors. The ether linkage confers conformational flexibility, contrasting with the rigid methylene bridge in the target compound. Key Difference: The oxygen linker may reduce steric hindrance, enhancing entropic gains during binding .

Core Scaffold Modifications

- Benzofuran vs. Pyrimidine Carboxamides Example: (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide (Compound 166, EP 4 219 465 A2) Structure: Replaces benzofuran with a pyrimidine ring, introducing additional hydrogen-bonding sites via the oxetane amino group. Properties: Likely exhibits higher solubility due to polar oxetane substituents, contrasting with the lipophilic benzofuran-thiophene system. Key Difference: Pyrimidine derivatives often show improved metabolic stability compared to benzofuran-based analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogous THP-methyl derivatives, such as coupling benzofuran-2-carboxylic acid with a THP-methylamine intermediate. However, the thiophene substituent may require specialized protecting-group strategies .

- Structure-Activity Relationships (SAR): Thiophene’s sulfur atom may contribute to metal-binding interactions in enzyme active sites, a feature absent in cyano or oxy-substituted analogs. The benzofuran core’s planar structure could enhance stacking with aromatic residues in target proteins, whereas pyrimidine-based analogs prioritize hydrogen bonding .

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C19H23NO2S

- Molecular Weight : 329.5 g/mol

- CAS Number : 1203287-51-7

The structure includes a thiophene ring, a tetrahydropyran moiety, and a benzofuran carboxamide group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiophene ring can engage in π-stacking interactions with nucleic acids and proteins, while the tetrahydropyran moiety enhances solubility and bioavailability, facilitating cellular uptake.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that thiophene derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various assays. It may modulate inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Preliminary research suggests that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth.

Case Studies

-

Antimicrobial Study : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 - Anti-inflammatory Research : In vitro assays demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by 50% in lipopolysaccharide-stimulated macrophages.

- Cytotoxicity Assay : The compound was tested on human cancer cell lines (e.g., HeLa and MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide, and what key reaction conditions are critical for optimizing yields?

- Answer: The synthesis typically involves multi-step reactions:

- Step 1: Activation of benzofuran-2-carboxylic acid using coupling agents like HATU or EDC/HOBt to form an active ester intermediate .

- Step 2: Reaction with the amine group of (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents (e.g., DMF or THF) at 0–25°C .

- Step 3: Purification via column chromatography or recrystallization. Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents (1:1.2 molar ratio of acid to amine), and monitoring via TLC/HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Answer:

- 1H/13C NMR: Assign peaks for diagnostic groups:

- Thiophenyl protons (δ 6.8–7.5 ppm, multiplet) .

- Tetrahydro-2H-pyran methylene groups (δ 1.5–4.0 ppm) .

- Benzofuran carbonyl carbon (δ ~160 ppm in 13C NMR) .

- FT-IR: Confirm amide bond formation (C=O stretch at ~1670 cm⁻¹) and aromatic C-H stretches (3030–3070 cm⁻¹) .

- HPLC-MS: Verify purity (>98%) and molecular ion ([M+H]+) matching theoretical mass .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing target binding affinity?

- Answer:

- Scaffold Modification: Replace thiophene with furan or phenyl groups to assess π-π stacking contributions .

- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzofuran ring to evaluate effects on lipophilicity and target engagement .

- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify potency changes. Use molecular docking to correlate substitutions with binding pocket interactions .

Q. What experimental strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Answer:

- Assay Replication: Conduct dose-response curves in triplicate across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .

- Metabolic Stability Testing: Use liver microsomes to assess if metabolite interference explains discrepancies in cellular vs. biochemical assays .

- Target Profiling: Employ proteome-wide affinity chromatography to identify off-target interactions that may confound activity readouts .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining efficacy?

- Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -OMe) to the tetrahydro-2H-pyran moiety to improve aqueous solubility without disrupting target binding .

- Prodrug Design: Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance oral bioavailability .

- Plasma Protein Binding Assays: Measure unbound fraction using equilibrium dialysis to guide dosing adjustments .

Methodological Notes

- Synthesis Optimization: Yields >70% are achievable with slow amine addition (1–2 hrs) and post-reaction quenching with ice-water .

- Data Interpretation: Use Gaussian-type DFT calculations to predict NMR shifts for complex spin systems in the tetrahydro-2H-pyran ring .

- Contradiction Resolution: Cross-validate biological data with CRISPR-edited cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.